molecular formula C12H13FN6O3 B14139097 2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol CAS No. 714932-10-2

2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol

Cat. No.: B14139097
CAS No.: 714932-10-2
M. Wt: 308.27 g/mol
InChI Key: HNAQPEWCMHWWGX-UHFFFAOYSA-N
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Description

2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound that features a pyrimidine ring substituted with amino, fluoroanilino, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to a pyrimidine ring.

    Amination: Substitution of a nitro group with an amino group.

    Fluoroanilino Substitution: Introduction of a fluoroanilino group through a nucleophilic aromatic substitution reaction.

    Ethanolamine Addition: Reaction of the intermediate with ethanolamine to introduce the ethanolamine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Nucleophilic aromatic substitution reactions involving the fluoroanilino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic aromatic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitro group can regenerate the amino compound.

Scientific Research Applications

2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    Fluoroaniline Derivatives: Compounds with fluoroaniline groups also show comparable chemical reactivity and applications.

Uniqueness

2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

714932-10-2

Molecular Formula

C12H13FN6O3

Molecular Weight

308.27 g/mol

IUPAC Name

2-[[6-amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C12H13FN6O3/c13-7-3-1-2-4-8(7)16-12-17-10(14)9(19(21)22)11(18-12)15-5-6-20/h1-4,20H,5-6H2,(H4,14,15,16,17,18)

InChI Key

HNAQPEWCMHWWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N)F

solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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